1,4-Dibromobenzene-d4
Overview
Description
It is represented by the chemical formula C6D4Br2 and has a molecular weight of 239.93 g/mol . This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
1,4-Dibromobenzene-d4 can be synthesized through several methods. One common synthetic route involves the bromination of benzene-d4 (C6D6) using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the para positions . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high isotopic purity.
Chemical Reactions Analysis
1,4-Dibromobenzene-d4 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms in this compound are electron-withdrawing, creating an electron-deficient aromatic system. This makes the compound susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of phenols or ethers.
Scientific Research Applications
1,4-Dibromobenzene-d4 is widely used in scientific research due to its unique properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing for accurate chemical shift measurements.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Materials Science: The compound is used in the synthesis of polymers and advanced materials, enhancing properties such as flame retardancy, thermal stability, and mechanical strength.
Mechanism of Action
The mechanism of action of 1,4-dibromobenzene-d4 primarily involves its role as an intermediate in chemical reactions. The bromine atoms, being electron-withdrawing groups, create an electron-deficient aromatic system that can participate in electrophilic aromatic substitution reactions. This electron-deficient nature also makes the compound reactive towards nucleophiles, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
1,4-Dibromobenzene-d4 can be compared with other similar compounds, such as:
1,2-Dibromobenzene: This isomer has bromine atoms at the ortho positions, making it more reactive in certain substitution reactions due to steric hindrance.
1,3-Dibromobenzene: This isomer has bromine atoms at the meta positions, resulting in different reactivity patterns compared to the para isomer.
1,4-Dichlorobenzene: This compound has chlorine atoms instead of bromine, leading to differences in reactivity and physical properties.
This compound is unique due to its deuterium substitution, which makes it particularly valuable in NMR spectroscopy and other applications requiring isotopic labeling.
Properties
IUPAC Name |
1,4-dibromo-2,3,5,6-tetradeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJPEBQEEAHIGZ-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])[2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369903 | |
Record name | 1,4-Dibromobenzene-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4165-56-4 | |
Record name | 1,4-Dibromobenzene-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4165-56-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-Dibromobenzene-d4 in the synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine?
A: this compound serves as a crucial starting material in the multi-step synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine []. It undergoes a selective cyanation reaction with Copper(I) cyanide (CuCN) to produce 4-bromobenzonitrile-d4. This deuterated intermediate is then utilized in a Heck coupling reaction with 6-(furan-2-yl)-nicotinonitrile, eventually leading to the target compound.
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